hCA IX vs hCA II Selectivity: Octane-1,8-Diyl Disulfamate Preferentially Inhibits the Tumor-Associated Isoform
Octane-1,8-diyl disulfamate exhibits approximately 3.65-fold selectivity for the tumor-associated transmembrane isoform hCA IX (Ki = 4 nM) over the ubiquitous cytosolic isoform hCA II (Ki = 14.6 nM), as measured by stopped-flow CO₂ hydration assay [1][2]. In contrast, aliphatic monosulfamates in the same study series showed the reverse selectivity, preferentially inhibiting hCA II over hCA IX [1]. Among bis-sulfamates, chain length critically determines the selectivity ratio: the 8-carbon linker in octane-1,8-diyl disulfamate provides a favorable balance between hCA IX affinity and hCA IX/hCA II selectivity, compared to the longer 10-carbon analog which shows diminished discrimination [1].
| Evidence Dimension | Inhibitory affinity (Ki) for hCA IX vs hCA II |
|---|---|
| Target Compound Data | hCA IX Ki = 4 nM; hCA II Ki = 14.6 nM; Selectivity ratio (hCA II Ki / hCA IX Ki) ≈ 3.65 |
| Comparator Or Baseline | Aliphatic monosulfamates: preferential hCA II inhibition (quantitative monosulfamate Ki values not retrievable within source limits); Bis-sulfamate with 10-carbon linker: qualitatively reduced hCA IX/hCA II discrimination per authors |
| Quantified Difference | ~3.65-fold selectivity for hCA IX over hCA II; qualitative selectivity inversion versus monosulfamate class |
| Conditions | Stopped-flow CO₂ hydration assay; pH 7.5; 23°C; phenol red indicator; human recombinant CA isoforms |
Why This Matters
For research applications requiring preferential targeting of the tumor-associated hCA IX isoform (e.g., tumor microenvironment studies, hypoxia-related CA IX pharmacology), this compound offers a measurable selectivity window absent in monosulfamates and tunable by linker length among bis-sulfamates.
- [1] Vitale RM, Alterio V, Innocenti A, Winum JY, Monti SM, De Simone G, Supuran CT. Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. J Med Chem. 2009 Oct 8;52(19):5990-8. View Source
- [2] BindingDB. Ki data for BDBM33281 (CHEMBL182455, bis-sulfamate 3) against human carbonic anhydrase IX: Ki = 4 nM; carbonic anhydrase II: Ki = 14.6 nM. Data curated from Vitale et al., J Med Chem 52:5990-8 (2009). View Source
